molecular formula C24H23N3O4S B11371595 N-(4-Acetamidophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

N-(4-Acetamidophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Cat. No.: B11371595
M. Wt: 449.5 g/mol
InChI Key: DNLBOIBOTIORNS-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a dibenzo thiazinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves multiple steps. One common method includes the reaction of 4-acetamidophenylamine with 9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazine-6-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-Acetamidophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of an acetamidophenyl group and a dibenzo thiazinyl group makes it particularly effective in certain applications .

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C24H23N3O4S/c1-3-17-8-13-22-21(14-17)20-6-4-5-7-23(20)32(30,31)27(22)15-24(29)26-19-11-9-18(10-12-19)25-16(2)28/h4-14H,3,15H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

DNLBOIBOTIORNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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